(1S)-(-)-trans-Pinane
Description
Significance and Academic Context of Chiral Bicyclic Monoterpenes
Chiral bicyclic monoterpenes, a class of naturally occurring compounds characterized by their bridged ring systems and stereochemical complexity, are of paramount importance in chemical science. nih.govnih.gov Their inherent chirality, a feature where a molecule is non-superimposable on its mirror image, makes them invaluable starting materials for the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals. nih.govnih.gov The rigid bicyclic structure of these monoterpenes, such as those with a pinane (B1207555) skeleton, provides a well-defined three-dimensional arrangement that can influence the stereochemical outcome of chemical reactions. nih.govontosight.ai
The academic interest in chiral bicyclic monoterpenes stems from their utility as "chiral pools," readily available and relatively inexpensive sources of chirality. mdpi.comresearchgate.net Nature provides a diverse array of these molecules, often as single enantiomers, which can be chemically modified to create a wide range of chiral ligands, catalysts, and synthons. researchgate.netnih.gov These, in turn, are employed in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral product. mdpi.comresearchgate.net The ability to control stereochemistry is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.
Foundational Role of (1S)-(-)-trans-Pinane within Synthetic Organic Chemistry
Within the family of chiral bicyclic monoterpenes, this compound serves as a fundamental building block. It is a saturated derivative of pinene, meaning it lacks the double bond present in its parent compound. wikipedia.org This saturation contributes to its stability, while the inherent chirality and rigid conformational structure remain. ontosight.ai The hydrogenation of pinene isomers yields both cis- and trans-pinane. wikipedia.org
The primary application of this compound in synthetic organic chemistry is as a chiral auxiliary. A chiral auxiliary is a temporary molecular fragment that is attached to a non-chiral starting material to guide a subsequent reaction to proceed stereoselectively. After the desired stereochemical outcome is achieved, the auxiliary is removed. The pinane framework, with its well-defined stereocenters, effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side.
Furthermore, derivatives of this compound are utilized in the synthesis of chiral ligands for asymmetric catalysis. sciforum.net These ligands coordinate to a metal center, creating a chiral environment that promotes the formation of one enantiomer of the product in a catalytic cycle. The development of pinane-based ligands has been instrumental in advancing the field of asymmetric hydrogenation and other important transformations. sciforum.net
Historical Development and Current Research Trajectories Involving the Pinane Skeleton
The chemistry of pinenes, the precursors to pinane, has a rich history dating back to the late 19th century with the work of chemists like Adolf von Baeyer. acs.org Early research focused on the isolation and structural elucidation of these components of turpentine (B1165885). acs.orghebmu.edu.cn The recognition of their chirality and potential as starting materials for synthesis spurred further investigation. The development of methods for the selective transformation of the pinene skeleton, while preserving its bicyclic core, was a significant area of research. nih.gov
Current research continues to build upon this foundation, exploring new and more efficient ways to utilize the pinane scaffold. nih.govrsc.org A key focus is the development of novel catalytic systems that employ pinane-derived ligands for a broader range of asymmetric transformations. sciforum.net Researchers are also investigating the synthesis of complex natural products and biologically active molecules using pinane-based starting materials. mdpi.com The inherent rigidity and stereochemistry of the pinane framework continue to make it an attractive template for designing molecules with specific three-dimensional structures. Moreover, the pinane skeleton itself is being incorporated into the final structure of new chemical entities to explore their potential biological activities. mdpi.com
Interactive Data Table: Properties of Pinane Isomers
| Property | cis-Pinane (B1246623) | trans-Pinane |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol | 138.25 g/mol |
| Boiling Point | 167.2–168 °C | 164 °C |
| Density (at 20°C) | 0.8575 g/cm³ | 0.854 g/cm³ |
| Refractive Index (at 20°C) | 1.4626 | 1.4610 |
Data sourced from PubChem nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1 |
InChI Key |
XOKSLPVRUOBDEW-JVIMKECRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2CC1C2(C)C |
Canonical SMILES |
CC1CCC2CC1C2(C)C |
Origin of Product |
United States |
Elucidating Reaction Mechanisms and Chemical Transformations of 1s Trans Pinane
Oxidative Transformations of the (1S)-(-)-trans-Pinane Skeleton
The oxidation of this compound can proceed through several pathways, leading to a range of oxygenated products. These transformations are of significant industrial interest for the production of fragrances and pharmaceutical intermediates.
This compound, like its cis-isomer, undergoes autoxidation in the presence of air or molecular oxygen to form 2-pinane hydroperoxides. wikipedia.org This process is a radical chain reaction initiated by the abstraction of a hydrogen atom, preferentially from the tertiary C-2 position. The resulting pinanyl radical then reacts with oxygen to form a peroxy radical, which subsequently abstracts a hydrogen atom from another pinane (B1207555) molecule to yield pinane hydroperoxide and propagate the chain.
The liquid-phase oxidation of pinane to pinane hydroperoxide (PHP) has been studied at temperatures between 353–373 K and under dioxygen pressures of 2 to 4 atm. researchgate.net The selectivity of this oxidation to PHP can be as high as 90–95%. researchgate.net While both cis- and trans-pinane undergo autoxidation, the cis-isomer is more reactive. researchgate.netgoogle.com The rate of oxidation for cis-pinane (B1246623) is approximately 6.4 times greater than that of trans-pinane at 100°C. researchgate.net
The primary products of pinane autoxidation are cis- and trans-2-hydroperoxy pinane, resulting from the attack on the tertiary C-H bond at the 2-position. researchgate.net However, oxidative attack at the secondary C-H bonds at the 3- and 4-positions also occurs, leading to a mixture of products. researchgate.net The fragmentation of intermediate 2-pinanyloxy radicals can also lead to the formation of monocyclic radical derivatives. researchgate.net
Table 1: Relative Reactivity in Pinane Autoxidation
| Isomer | Relative Rate of Attack (ksec: ktert) |
|---|---|
| cis-Pinane | 0.027 |
| trans-Pinane | 0.20 |
Stereoselective Oxidation Reactions
The rigid bicyclic structure of this compound allows for stereoselective oxidation reactions, where the approach of the oxidant is directed to a specific face of the molecule. This stereocontrol is valuable in the synthesis of chiral compounds.
While autoxidation is not typically highly stereoselective, the use of specific catalysts can influence the stereochemical outcome. For instance, transition-metal catalyzed autoxidation of a mixture of cis- and trans-pinane using a Co(OAc)₂/Mn(OAc)₂/NH₄Br catalytic system has been shown to produce pinanols with a certain degree of selectivity. acs.org In one study, this system yielded a pinanol mixture with a cis:trans ratio of 3:1 at 17% conversion. acs.org When the hydroperoxides formed in the absence of a catalyst were decomposed with sodium sulfite (B76179) (Na₂SO₃) and triphenylphosphine (B44618) (PPh₃), the resulting pinanols had a cis:trans ratio of 5:1. acs.org
Furthermore, stereoselective synthesis of pinane-based derivatives can be achieved through multi-step sequences starting from related chiral precursors like (-)-α-pinene. For example, isopinocarveol, derived from (-)-α-pinene, can be converted to a pinane-fused oxazolidin-2-one via a stereoselective aminohydroxylation process. nih.gov The stereochemistry of such products is often confirmed using 2D NMR and X-ray crystallography. nih.gov
The choice of oxidant and reaction conditions plays a crucial role in directing the stereoselectivity. For instance, the epoxidation of (-)-α-pinene with meta-chloroperoxybenzoic acid (mCPBA) is a key step in the synthesis of isopinocarveol, which then serves as a precursor for other stereoselective transformations. nih.gov
Table 2: Product Ratios in Catalyzed and Uncatalyzed Pinane Oxidation
| Oxidation Method | Product | cis:trans Ratio |
|---|---|---|
| Catalytic Autoxidation (Co/Mn/NH₄Br) | Pinanols | 3:1 |
| Uncatalyzed Autoxidation followed by Reduction | Pinanols | 5:1 |
Thermal Rearrangement and Isomerization Pathways of this compound
Thermal treatment of this compound can induce rearrangements and isomerizations, leading to a variety of acyclic and monocyclic products. These transformations are driven by the release of ring strain in the bicyclo[3.1.1]heptane system.
Pyrolysis of pinane, which involves heating in the absence of oxygen, leads to the cleavage of the cyclobutane (B1203170) ring and the formation of various acyclic and monocyclic hydrocarbons. wikipedia.org A significant product of pinane pyrolysis is dimethyloctadiene. wikipedia.org
The pyrolysis of pinanols, which are derived from the oxidation and subsequent reduction of pinane, is an important industrial route to acyclic terpenoids. For example, the pyrolysis of pinanols at 600 °C can yield linalool, a valuable fragrance and flavor compound. acs.org Side products from this pyrolysis can include diastereoisomeric 1,2-dimethyl-3-isopropenylcyclopentanols, formed through an "ene" reaction. acs.org
The specific products formed during the pyrolysis of this compound would depend on the precise temperature, pressure, and catalyst (if any) used. The stereochemistry of the starting material would also influence the stereochemistry of the resulting products, particularly in concerted rearrangement reactions.
Nucleophilic and Electrophilic Reactivity of this compound Derivatives
The functionalization of the this compound skeleton introduces reactive sites for nucleophilic and electrophilic attack. The reactivity of these derivatives is influenced by the steric hindrance imposed by the bicyclic framework and the electronic nature of the substituents.
Derivatives of this compound bearing electrophilic centers, such as carbonyl groups, can undergo nucleophilic addition. For example, pinane-based ketones can react with nucleophiles at the carbonyl carbon. The stereochemical outcome of such reactions is often dictated by the steric accessibility of the carbonyl group, with the nucleophile preferentially attacking from the less hindered face.
Conversely, derivatives with nucleophilic centers, such as hydroxyl or amino groups, can react with electrophiles. For instance, the synthesis of pinane-based 2-amino-1,3-diols involves the reaction of an allylic alcohol intermediate with trichloroacetyl isocyanate, an electrophile, to form a carbamate (B1207046). nih.gov
The rigid pinane skeleton can also be used as a chiral auxiliary to direct the stereochemical course of reactions on attached side chains. The steric bulk of the pinane framework can effectively block one face of a reactive center, leading to high diastereoselectivity in reactions such as reductions, alkylations, and aldol (B89426) additions.
Ring-Opening Reactions of Pinane-Derived Epoxides
Epoxides derived from pinenes, such as α-pinene epoxide, are valuable intermediates that undergo a variety of ring-opening reactions. The course of these reactions is highly dependent on the conditions, particularly whether they are acid- or base-catalyzed. pressbooks.pub The strained three-membered ring of the epoxide makes it susceptible to nucleophilic attack, even with poor leaving groups like an ether oxygen. pressbooks.pubpressbooks.pub
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. pressbooks.pub The reaction of α-pinene epoxide, for instance, is suggested to proceed via the fission of a C-C bond to form a heterocyclic intermediate, which then undergoes ring-opening and expansion of the cyclobutane ring in the product-determining step. rsc.org The regioselectivity of the attack depends on the substitution pattern of the epoxide. In asymmetric epoxides, nucleophilic attack under acidic conditions often occurs at the more substituted carbon, reflecting an SN1-like character where a partial positive charge is stabilized. pressbooks.publibretexts.org
The nature of the products formed from the acid-catalyzed ring-opening of α-pinene epoxide is heavily influenced by the reaction solvent and the acid concentration. rsc.orgmdpi.com Different solvents and catalysts can steer the reaction toward various products. For example, the use of polar aprotic solvents can influence the selectivity between campholenic aldehyde and trans-carveol. mdpi.com Higher solvent basicity tends to favor the formation of trans-carveol. mdpi.com A decrease in acid concentration can dramatically increase the selectivity for α-pinene oxide, minimizing the formation of rearrangement products like campholenic aldehyde or hydration products like sobrerol (B1217407) and pinanediol. rsc.org
| Catalyst/Solvent System | Major Product(s) | Key Finding | Reference |
|---|---|---|---|
| MoO3-modified Zeolite BETA / Polar Aprotic Solvents | Campholenic aldehyde, trans-carveol | Solvent basicity and polarity significantly influence the reaction rate and selectivity. Higher basicity favors trans-carveol. | mdpi.com |
| H2SO4 / Toluene | α-Pinene oxide, Sobrerol, Pinanediol, Campholenic aldehyde | Selectivity towards α-pinene oxide decreases dramatically with increasing acid concentration. | rsc.org |
| Aqueous Acid (general) | trans-1,2-diols (vicinal glycols) | Proceeds via SN2-like backside attack on the protonated epoxide. | pressbooks.pubpressbooks.pub |
| Anhydrous HX | trans-halohydrins | Attack occurs at the less substituted carbon for primary/secondary carbons (SN2-like) and at the tertiary carbon if present (SN1-like). | pressbooks.publibretexts.org |
Base-catalyzed ring-opening, in contrast, typically follows a strict SN2 mechanism. pressbooks.pubkhanacademy.org A strong nucleophile attacks the least sterically hindered carbon of the epoxide ring, leading to an anti-addition product. khanacademy.orgyoutube.com For example, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon. pressbooks.pubpressbooks.pub
Chlorooxidation Reactions of Pinanols
Pinanols, which can be synthesized from the hydrogenation and subsequent oxidation of pinenes, serve as important substrates for further chemical transformations. nih.govresearchgate.net A notable reaction is the "chlorooxidation" of cis- and trans-pinanols using hypochloric acid. This process leads to distinctly different products depending on the stereochemistry of the starting pinanol, demonstrating a high degree of stereospecificity. nih.govresearchgate.net
When trans-pinanol is treated with hypochloric acid, the reaction proceeds to form a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. nih.govresearchgate.net This transformation involves an intramolecular reaction facilitated by the specific spatial arrangement of the hydroxyl group and the pinane skeleton in the trans isomer.
Conversely, the chlorooxidation of cis-pinanol under the same conditions results in a ring-opening of the bicyclic pinane system. nih.govresearchgate.net The product is a novel chloroketone, 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone. nih.govresearchgate.net This outcome highlights how the initial stereochemistry of the substrate dictates the reaction pathway, leading to either an intramolecular cyclization (ether formation) or a ring cleavage (chloroketone formation).
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| trans-Pinanol | Hypochloric acid | 6,9-Dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane | Intramolecular Cyclization / Etherification | nih.govresearchgate.net |
| cis-Pinanol | Hypochloric acid | 1-[3-(2-Chloroethyl)-2,2-dimethylcyclobutyl]ethanone | Ring-Opening / Chlorination | nih.govresearchgate.net |
Investigating Reaction Stereochemistry and Selectivity
For example, the hydrogenation of α-pinene and β-pinene to form pinane is highly stereoselective. Catalytic hydrogenation typically occurs from the less hindered face of the double bond, leading to a high selectivity for cis-pinane. academie-sciences.fr The choice of catalyst can further enhance this selectivity, with ruthenium-based catalysts showing particularly high selectivity for the cis isomer. academie-sciences.fr
Similarly, the epoxidation of α-pinene is stereoselective. nih.gov The transformation of pinane-based allylic alcohols through stereoselective epoxidation, followed by ring-opening with amines, has been used to synthesize chiral aminodiols. mdpi.com In these reactions, the existing stereocenters of the pinane scaffold direct the formation of new stereocenters with high diastereomeric purity. mdpi.com For instance, the synthesis of sulfanyl (B85325) and sulfonyl derivatives based on 2-norpinanone demonstrates high stereoselectivity compared to similar reactions with pinocarvone. mdpi.com
The stereochemical outcome of these reactions is often determined through advanced analytical techniques, such as 2D NMR spectroscopy. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the relative configuration of the products by identifying protons that are close in space, which helps to elucidate the three-dimensional structure and confirm the stereochemical course of the reaction. nih.govmdpi.com The synthesis of pinane-fused oxazolidin-2-ones from isopinocarveol, for instance, proceeds through a stereoselective aminohydroxylation process where the relative stereochemistry was confirmed by 2D NMR and X-ray spectroscopy. nih.gov
Applications of 1s Trans Pinane in Asymmetric Catalysis and Chiral Synthesis
(1S)-(-)-trans-Pinane as a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.
This compound and its derivatives have been effectively utilized as chiral auxiliaries in a range of organic reactions. The rigid pinane (B1207555) framework provides a well-defined steric environment that can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents. This steric hindrance is a key factor in achieving high levels of stereocontrol.
For instance, pinanediol, derived from α-pinene, is a widely used chiral auxiliary. It can be used to create chiral boronates which, in turn, are employed in asymmetric aldol (B89426) reactions and other carbon-carbon bond-forming reactions. The predictable stereochemical outcomes and the ability to recover the auxiliary make this a practical and efficient strategy for asymmetric synthesis.
Development of this compound-Derived Chiral Ligands
The pinane scaffold serves as an excellent starting point for the synthesis of a diverse array of chiral ligands. These ligands, when complexed with a metal center, form chiral catalysts that can mediate a wide variety of enantioselective transformations with high efficiency and selectivity.
Design and Synthesis of Pinane-Based Amino Alcohol Ligands
A significant class of ligands derived from the pinane framework are the amino alcohols. These bifunctional molecules, containing both an amino group and a hydroxyl group, can coordinate to metal centers in a bidentate fashion, creating a well-defined and rigid chiral environment around the metal.
The synthesis of these ligands often starts from readily available pinane derivatives. For example, a library of pinane-based chiral aminodiols has been prepared from natural (−)-β-pinene. mdpi.comresearchgate.net The synthesis typically involves a sequence of reactions including oxidation, reduction, epoxidation, and subsequent ring-opening of the resulting oxirane with various amines. mdpi.comresearchgate.net This modular approach allows for the creation of a diverse set of ligands with varying steric and electronic properties by simply changing the amine used in the ring-opening step. For example, starting from (-)-α-pinene, a stereoselective oxidation can yield a hydroxyketone, which is then converted to an oxime and subsequently reduced to a β-amino alcohol. academie-sciences.fr
Phosphine (B1218219) and Nitrogen-Containing Ligands from the Pinane Scaffold
Beyond amino alcohols, the pinane skeleton has been elaborated into a variety of other ligand types, including those containing phosphorus and additional nitrogen atoms. These P,N-ligands combine the soft σ-donating properties of the phosphine with the harder σ-donating character of the nitrogen atom, leading to unique coordination properties and catalytic activities. d-nb.infobeilstein-journals.org
The synthesis of these ligands often involves the functionalization of a pinane-derived intermediate. For instance, chiral γ-hydroxyphosphine oxides have been synthesized from α-pinene. beilstein-journals.org The key step in this synthesis is a mdpi.comacademie-sciences.fr-sigmatropic rearrangement of an allyldiphenylphosphinite. beilstein-journals.org The resulting phosphine oxides can then be reduced to the corresponding phosphines. These phosphine ligands, often in combination with a nitrogen-containing moiety on the pinane backbone, create a pincer-like coordination environment around a metal center, which is beneficial for many catalytic applications. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. sioc-journal.cn
Enantioselective Catalysis Mediated by this compound Ligands
The true utility of this compound-derived ligands is demonstrated in their application in a wide range of enantioselective catalytic reactions. The well-defined chiral pocket created by these ligands around a metal center allows for high levels of stereocontrol in the conversion of prochiral substrates to chiral products.
Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)
One of the benchmark reactions for testing the efficacy of new chiral ligands is the asymmetric addition of organometallic reagents, such as diethylzinc, to aldehydes. This reaction produces chiral secondary alcohols, which are important building blocks in organic synthesis.
Pinane-based amino alcohol ligands have proven to be highly effective catalysts for this transformation. mdpi.comresearchgate.netthieme-connect.comnih.gov In a typical reaction, the chiral ligand and diethylzinc form a chiral zinc-alkoxide complex. The aldehyde then coordinates to the zinc center, and the ethyl group is transferred to one of the enantiotopic faces of the aldehyde, dictated by the steric environment of the ligand.
For example, a library of pinane-based chiral aminodiols derived from (−)-β-pinene has been successfully applied as catalysts in the addition of diethylzinc to various aromatic and aliphatic aldehydes, achieving moderate to good enantioselectivities (up to 87% ee). mdpi.comresearchgate.net The enantioselectivity of the reaction was found to be dependent on the N-substituent of the aminodiol ligand. mdpi.com Similarly, new chiral ligands synthesized from (+) and (−)-α-pinene have been employed in the stereoselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols in up to 99% yield and 94% enantiomeric excess (e.e.). capes.gov.br
| Ligand/Catalyst System | Aldehyde Substrate | Product Enantiomeric Excess (ee) | Reference |
| Pinane-based aminodiols | Aromatic and Aliphatic Aldehydes | up to 87% | mdpi.comresearchgate.net |
| Ligands from (+)/(-)-α-pinene | Various Aldehydes | up to 94% | capes.gov.br |
| Pinane-based diols | Benzaldehyde | up to 88% | nih.gov |
Table 1: Performance of Pinane-Based Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes
Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. kanto.co.jpua.es This reaction typically uses a stable and readily available hydrogen source, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst.
Enantiopure β-amino alcohol ligands derived from α-pinene have been synthesized and successfully used in ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. academie-sciences.fr While the conversions were high, the enantioselectivities were moderate, reaching up to 45% ee. academie-sciences.fr The study found that the steric hindrance of the substituent on the nitrogen atom of the amino alcohol ligand played a crucial role in the observed enantioselectivity. academie-sciences.fr
| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Pinane-based β-amino alcohol | Acetophenone | 85 | 18 | academie-sciences.fr |
| N-methyl substituted β-amino alcohol | Acetophenone | - | 29 | academie-sciences.fr |
| N-benzyl substituted β-amino alcohol | Acetophenone | - | 34 | academie-sciences.fr |
| N-4-phenylbenzyl substituted β-amino alcohol | Acetophenone | - | 45 | academie-sciences.fr |
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using Pinane-Based Ligands
These examples highlight the significant potential of this compound and its derivatives in the field of asymmetric catalysis. The rigid and predictable stereochemical environment provided by the pinane scaffold continues to be a source of inspiration for the design of new and more effective chiral auxiliaries and ligands for a wide range of enantioselective transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 1s Trans Pinane Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of pinane (B1207555) derivatives. While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) techniques are essential for assigning the relative configuration of substituents on the rigid pinane core. beilstein-journals.orgresearchgate.net
Key 2D NMR experiments for stereochemical assignment include:
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is paramount for establishing through-space proximity of protons. anu.edu.au In pinane systems, NOESY can differentiate between exo and endo substituents. For instance, in the stereoselective synthesis of a pinane-fused oxazolidin-2-one, clear NOE signals were observed between specific protons (e.g., H-7a and Me-10), which confirmed the relative configuration of the newly formed heterocyclic ring. beilstein-journals.orgnih.gov The absence or presence of specific NOE correlations allows for the definitive mapping of spatial relationships between protons on the bicyclic system. beilstein-journals.org
Correlation Spectroscopy (COSY): COSY experiments identify scalar-coupled protons (typically separated by two or three bonds), helping to trace the connectivity within the molecule.
J-Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. nih.govnmrwiki.org Analysis of these coupling constants provides critical information about the geometry and conformation of the six-membered ring within the pinane system. researchgate.net
Table 1: Representative ¹H-¹H NOE Correlations for Stereochemical Assignment of a Pinane Derivative
| Observed NOE Correlation | Interacting Protons | Stereochemical Implication | Reference |
|---|---|---|---|
| H-7a ↔ Me-10 | Proton at position 7a and Methyl group at position 10 | Confirms the diexo-fused nature of the tricyclic system, indicating these groups are on the same face of the molecule. | beilstein-journals.orgnih.gov |
| Hₐ-9 ↔ Me-10 | Axial proton at position 9 and Methyl group at position 10 | Provides further evidence for the relative orientation of the substituents on the pinane core. | beilstein-journals.orgnih.gov |
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of molecules, providing unambiguous determination of both relative and absolute configuration. researchgate.netnih.gov For novel pinane derivatives, this technique serves as the ultimate proof of structure, often used to corroborate assignments made through NMR spectroscopy. beilstein-journals.orgnih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. springernature.com
Relative Configuration: The analysis directly reveals the connectivity and relative spatial arrangement of all atoms in the molecule, confirming the stereochemical relationships between different chiral centers. nih.gov
Absolute Configuration: For enantiomerically pure compounds, which crystallize in non-centrosymmetric space groups, X-ray diffraction can determine the absolute configuration. ed.ac.uk This is achieved by analyzing the anomalous scattering (or anomalous dispersion) of X-rays by the atoms in the crystal. thieme-connect.de The determination of the Flack parameter is a common method to confidently assign the absolute stereochemistry. nih.gov
Table 2: Illustrative Crystallographic Data for a (1S)-(-)-trans-Pinane Derivative
| Parameter | Example Value | Significance | Reference |
|---|---|---|---|
| Chemical Formula | C₁₂H₁₉NO₃ | Defines the elemental composition of the molecule. | beilstein-journals.orgnih.gov |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. | ed.ac.uk |
| Space Group | P2₁2₁2₁ | Specifies the symmetry elements within the unit cell. This is a common non-centrosymmetric space group for chiral molecules. | ed.ac.uk |
| Flack Parameter | 0.01(5) | A value close to zero indicates a high probability that the determined absolute configuration is correct. | nih.gov |
Chiral Chromatographic Techniques for Enantiomeric Excess Measurement
Chiral chromatography is essential for the separation of enantiomers and the determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample. uma.es Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for the analysis of pinane derivatives and related monoterpenes. tomsic.co.jpproquest.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. chiralpedia.comresearchgate.net This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation.
Enantioselective Gas Chromatography (enantio-GC): This is a common technique for the analysis of volatile chiral compounds like monoterpenes. tomsic.co.jp Capillary columns coated with cyclodextrin (B1172386) derivatives are frequently used as the CSP. tomsic.co.jpsemanticscholar.org Enantio-GC has been successfully applied to separate the enantiomers of α-pinene and β-pinene in essential oils, allowing for authenticity control and the detection of adulteration. researchgate.netnih.gov
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a versatile technique applicable to a broad range of compounds. phenomenex.com Polysaccharide-based CSPs are among the most popular and effective for separating a wide variety of enantiomers. chromatographyonline.com Supercritical fluid chromatography (SFC) is an alternative that often provides faster and complementary separations. chromatographyonline.com
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: % e.e. = [ |A₁ - A₂| / (A₁ + A₂) ] × 100.
Table 3: Example of Enantioselective GC Separation of Pinene Enantiomers
| Compound | Chiral Stationary Phase | Elution Order | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| α-Pinene | HP-20B (Cyclodextrin-based) | 1. (-)-α-pinene 2. (+)-α-pinene | Determined from peak areas | researchgate.net |
| β-Pinene | HP-20B (Cyclodextrin-based) | 1. (+)-β-pinene 2. (-)-β-pinene | Determined from peak areas | researchgate.net |
Spectroscopic Probes for Conformational Analysis of the Pinane System
Understanding the conformational preferences of the flexible six-membered ring in the pinane system is crucial for a complete structural description. Spectroscopic techniques that are sensitive to molecular conformation are powerful probes for this purpose.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It is an excellent technique for determining the absolute configuration and solution-state conformation of chiral molecules. nih.gov The experimental VCD spectrum is a sensitive signature of the molecule's three-dimensional structure. By comparing the experimental spectrum with theoretical spectra predicted by ab initio Density Functional Theory (DFT) calculations for different possible conformers, the dominant solution-state conformation can be identified. acs.org This approach has been successfully applied to α-pinene, allowing for the assignment of a large fraction of its fundamental vibrational frequencies and confirming its structure. acs.org
Rotational Spectroscopy: For studying molecules in the gas phase, Fourier transform microwave spectroscopy coupled with a supersonic jet expansion provides highly accurate data on the rotational constants of a molecule. researchgate.net This information allows for the precise determination of the molecular geometry and can be used to distinguish between different conformers. This technique has been used to investigate the conformational landscape of α-pinene and its complexes. researchgate.net
Fluorescent Probes: In a broader context, spectroscopic probes, such as fluorescent molecules, can be designed to report on the conformation of a system. nih.gov The probe's fluorescence properties (e.g., emission wavelength, intensity) can be sensitive to its microenvironment, providing insights into conformational changes within a larger system to which the pinane moiety might be attached. nih.gov
Table 4: Comparison of Experimental and Calculated VCD Data for a Pinane Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | VCD Sign (+/-) | Reference |
|---|---|---|---|---|
| C-H stretch | ~2950 | ~2955 | +/- (depends on specific mode) | acs.org |
| CH₂ bend | ~1450 | ~1452 | + | acs.org |
| C-C stretch | ~1210 | ~1215 | - | acs.org |
Computational and Theoretical Studies on 1s Trans Pinane
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can predict reaction feasibility, rates, and mechanisms. e3s-conferences.org
For the pinane (B1207555) system, computational studies have been instrumental in understanding thermal rearrangement reactions. For example, the thermal rearrangement of cis- and trans-pinane to form acyclic isomers like β-citronellene and isocitronellene (B1251754) has been investigated using ab initio methods. researchgate.net These studies compare different possible mechanisms, such as concerted versus stepwise retro-[2+2] cycloadditions. researchgate.net
The calculations have shown that a stepwise mechanism proceeding through a biradical intermediate is energetically more favorable than a concerted pathway. researchgate.net By optimizing the geometries of the transition states, researchers can calculate activation energies that are in good agreement with experimental values, thereby validating the proposed mechanism. researchgate.netnih.gov This approach allows for a detailed understanding of how the stereochemistry of the starting material, such as the trans arrangement in (1S)-(-)-trans-Pinane, influences the reaction pathway and product distribution. researchgate.net
Table 2: Key Concepts in Theoretical Reaction Modeling
| Concept | Definition | Relevance to this compound Reactions |
|---|---|---|
| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Maps out the energy landscape for reactions, allowing for the identification of stable molecules (minima) and transition states (saddle points). |
| Transition State (TS) | A specific configuration along the reaction coordinate that has the highest potential energy. It represents the energy barrier that must be overcome for a reaction to occur. e3s-conferences.org | Locating the TS is critical for calculating the activation energy and understanding the detailed molecular motions involved in bond breaking and formation during reactions of this compound. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. | Calculated as the energy difference between the reactants and the transition state; it determines the reaction rate. Theoretical calculations for pinane rearrangements have shown good agreement with experimental kinetics. researchgate.net |
Computational Insights into Stereoselectivity in this compound Reactions
The chiral and rigid structure of the pinane skeleton makes it a valuable chiral auxiliary and starting material in asymmetric synthesis. nih.gov Computational chemistry offers profound insights into the origins of stereoselectivity in its reactions, explaining why one stereoisomer is formed preferentially over another.
Theoretical models, particularly DFT calculations, are used to analyze the transition states leading to different stereoisomeric products. researchgate.net By comparing the calculated energies of these diastereomeric transition states, the preferred reaction pathway can be identified. The energy difference between these transition states determines the enantiomeric or diastereomeric excess of the product.
For example, in reactions involving chiral catalysts or auxiliaries with pinane-based substrates, computational studies can model the non-covalent interactions (such as steric hindrance, hydrogen bonds, or π-stacking) between the substrate and the catalyst in the transition state. researchgate.net These subtle interactions are often the key to high stereoselectivity. Energy decomposition analysis can further break down the interaction energy into electrostatic, steric, and orbital components, providing a detailed picture of the factors controlling the stereochemical outcome. researchgate.net While specific studies focusing solely on this compound are highly specialized, the methodologies are widely applied to its derivatives in asymmetric catalysis. nih.gov
Molecular Dynamics Simulations of this compound Reactivity and Interactions
While quantum chemical calculations typically focus on static structures and single reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, solvent effects, and complex reaction events. nih.govresearchgate.net
For systems related to pinane, such as its precursor α-pinene, MD simulations have been used to explore complex reaction mechanisms like ozonolysis. chemrxiv.org These simulations can uncover unexpected reaction channels by allowing the system to evolve naturally and explore different reactive pathways without a preconceived bias. chemrxiv.org
In the context of this compound, MD simulations could be employed to:
Study Solvent Effects: Simulate the molecule in different solvents to understand how the solvent shell influences its conformational preferences and reactivity.
Model Intermolecular Interactions: Investigate how this compound interacts with other molecules, such as substrates or catalysts in a reaction mixture, or how it adsorbs onto a surface.
Explore Conformational Dynamics: Analyze the flexibility of the bicyclic ring system and the timescales of conformational changes, which can be crucial for its reactivity.
Although large-scale MD simulations specifically targeting the reactivity of this compound are not extensively documented in general literature, the technique represents a frontier in computational chemistry for understanding the complex, dynamic behavior of such molecules in realistic chemical environments. researchgate.net
Biosynthesis and Biogenesis of Pinane Skeletons in Natural Systems
Enzymatic Pathways to Pinane (B1207555) Formation
The formation of the pinane skeleton is a highly orchestrated process mediated by a specific class of enzymes known as terpene synthases or cyclases. The central enzymatic steps involve the conversion of a linear precursor into the characteristic bicyclic structure.
The pathway begins with the head-to-tail condensation of two five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). acs.orgmdpi.com This reaction is catalyzed by geranyl diphosphate synthase (GPPS), yielding the ten-carbon (C10) intermediate, geranyl diphosphate (GPP). acs.orgmdpi.com GPP is the universal precursor for all monoterpenes.
The crucial cyclization step is carried out by pinene synthase (PS), a monoterpene synthase that binds GPP and facilitates a complex series of intramolecular reactions. mdpi.com The enzyme first catalyzes the isomerization of GPP into a linalyl diphosphate (LPP) intermediate, which is then positioned in a specific conformation to enable the ring-closing cascade that ultimately forms the pinene rings. nih.gov The process concludes with a deprotonation step to yield either α-pinene or β-pinene. acs.org The ratio of these products can vary depending on the specific pinene synthase enzyme and its source organism. acs.org For instance, studies comparing pinene synthases from different plant species have shown significant variation in the α- to β-pinene ratios produced. acs.org
| Enzyme | Abbreviation | Function in Pinane Skeleton Biosynthesis |
| Geranyl Diphosphate Synthase | GPPS | Catalyzes the condensation of IPP and DMAPP to form Geranyl Diphosphate (GPP), the direct precursor to monoterpenes. acs.orgmdpi.com |
| Pinene Synthase | PS | A monoterpene synthase that binds GPP and catalyzes its isomerization and subsequent cyclization to form the bicyclic pinane skeleton of α-pinene and β-pinene. acs.orgmdpi.com |
| Farnesyl Diphosphate Synthase | FPPS | Competes for IPP and DMAPP to produce farnesyl diphosphate (FPP, C15), the precursor for sesquiterpenes, thereby potentially limiting the flux towards monoterpene synthesis. acs.orgmdpi.com |
Precursor Compounds and Metabolic Routes in Plants and Microbes
All terpenoids, including those with a pinane skeleton, are derived from the universal five-carbon building blocks, IPP and DMAPP. nih.gov Organisms utilize two primary and distinct metabolic pathways to synthesize these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.commdpi.com
The MVA pathway , which begins with the condensation of acetyl-CoA molecules, is the primary route in most eukaryotes, including fungi and the cytoplasm of plants. mdpi.commdpi.com
The MEP pathway , also known as the deoxyxylulose-5-phosphate (DXP) pathway, starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. acs.orgmdpi.com This pathway is characteristic of most bacteria and occurs in the plastids of plant cells. acs.org In plants, the synthesis of monoterpenes like the pinenes occurs specifically in the plastids, meaning the MEP pathway is the direct source of IPP and DMAPP for pinane skeleton formation. acs.org
Once synthesized, one molecule of DMAPP and one molecule of IPP are joined by the enzyme GPPS to form GPP. mdpi.com This C10 molecule is the immediate, linear precursor that enters the active site of pinene synthase to be cyclized into the pinane framework. acs.orgmdpi.com
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Starting Materials | Acetyl-CoA (3 molecules) mdpi.com | Pyruvate and Glyceraldehyde-3-Phosphate mdpi.com |
| Primary Location | Cytosol (in plants), Eukaryotes, Archaea acs.orgmdpi.com | Plastids (in plants), most Bacteria acs.orgmdpi.com |
| Relevance to Pinene | Indirectly supplies precursors in some organisms; less direct role in plant monoterpene synthesis. | The primary source of IPP and DMAPP for pinene biosynthesis in the plastids of plants. acs.org |
Stereochemical Implications of Biosynthetic Processes
The biosynthesis of pinenes is a highly stereospecific process, with the precise three-dimensional structure of the product being dictated by the specific pinene synthase enzyme involved. researchgate.net This stereochemical control is fundamental to the biological activity of the resulting molecules, influencing everything from plant defense mechanisms to insect communication. researchgate.net
The formation of the different enantiomers of pinene proceeds through antipodal, or mirror-image, reaction mechanisms catalyzed by distinct enzymes. nih.govresearchgate.net The process begins with the isomerization of the achiral GPP to one of two chiral linalyl diphosphate (LPP) intermediates.
The conversion to (+)-pinenes involves an initial isomerization of GPP to the bound intermediate (-)-(3R)-linalyl pyrophosphate. nih.gov
Conversely, the pathway to (-)-pinenes proceeds through (+)-(3S)-linalyl pyrophosphate. nih.gov
Following isomerization, the specific LPP conformer is cyclized in a controlled, stepwise manner. Isotopic labeling studies have confirmed that the configuration at the C1 position of GPP is retained throughout the transformation to the final pinene product. nih.gov This retention is consistent with a mechanism involving syn-isomerization of GPP to LPP, followed by rotation and an anti, endo-cyclization of the intermediate. nih.gov This precise enzymatic control ensures the production of specific stereoisomers. For example, analysis of loblolly pine (Pinus taeda) has shown it primarily produces (+)-(3R:5R)-α-pinene and (-)-(3S:5S)-β-pinene, highlighting the stereochemical precision of its native synthases. researchgate.net
| Precursor | Bound Intermediate | Key Enzyme Type | Primary Stereochemical Products |
| Geranyl Diphosphate (GPP) | (-)-(3R)-Linalyl Diphosphate nih.gov | (+)-Pinene Synthase nih.gov | (+)-α-Pinene, (+)-Camphene researchgate.net |
| Geranyl Diphosphate (GPP) | (+)-(3S)-Linalyl Diphosphate nih.gov | (-)-Pinene Synthase nih.gov | (-)-α-Pinene, (-)-β-Pinene, (-)-Camphene researchgate.net |
Future Directions and Emerging Research Avenues for 1s Trans Pinane
Development of Novel Cascade Reactions Involving Pinane (B1207555) Intermediates
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecular architectures from simpler precursors in a single operation, thereby minimizing waste and improving atom economy. rsc.orgmdpi.com The rigid, chiral scaffold of (1S)-(-)-trans-pinane makes it an excellent starting point for designing intricate cascade sequences that can lead to the synthesis of valuable polycyclic natural products and organic frameworks. rsc.org
Future research in this area is expected to focus on the development of novel cascade reactions that leverage the inherent stereochemistry of pinane intermediates to control the formation of multiple new stereocenters in a predictable manner. For instance, acid-catalyzed transformations of pinane terpenoids have been shown to yield a variety of rearranged products, and there is potential to incorporate these rearrangements into more complex cascade sequences. researchgate.net A key challenge and area of focus will be the rational design of substrates and catalysts to steer these complex transformations towards desired products with high selectivity. rsc.orgnih.gov The development of such reactions would provide rapid access to diverse and complex molecular scaffolds that are otherwise difficult to synthesize. nih.govnih.gov
An example of a potential cascade reaction could involve an initial Prins cyclization, which is known to be effective in forming carbon-carbon bonds, followed by a pinacol-type rearrangement, a sequence that has been explored for the synthesis of oxaspirocycles. rsc.orgacs.org By utilizing a chiral pinane-derived intermediate, it may be possible to induce asymmetry in the final spirocyclic product.
Table 1: Potential Cascade Reactions Involving Pinane Intermediates
| Cascade Type | Key Transformations | Potential Products |
|---|---|---|
| Prins/Pinacol Rearrangement | Prins cyclization, Pinacol rearrangement | Chiral oxaspirocycles |
| Enyne Cyclization/Metathesis | Enyne cyclization, Ring-closing metathesis | Fused polycyclic systems |
| Radical Cyclization Cascade | Radical addition, Intramolecular cyclization | Bridged ring systems |
The combination of biocatalysis with traditional chemical catalysis in a tandem fashion also presents a promising avenue. mdpi.com For example, an enzymatic kinetic resolution of a pinane-derived intermediate could be followed by a metal-catalyzed cascade cyclization, enabling the synthesis of highly enantiopure and complex target molecules.
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. neuroquantology.comnih.gov The integration of this compound chemistry into these continuous-flow systems is a promising area of future research that could unlock new synthetic possibilities and improve the efficiency of existing transformations. wiley-vch.dewiley-vch.de
One of the key advantages of microreactors is their high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. krishisanskriti.orgmdpi.com This can be particularly beneficial for highly exothermic or fast reactions involving pinane derivatives, enabling better temperature control and potentially leading to higher yields and selectivities. illinois.edu Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and enable transformations that are not feasible in conventional batch reactors. wiley-vch.de
Future research will likely focus on adapting known pinane-based reactions to continuous-flow conditions. This could include stereoselective hydrogenations, oxidations, and rearrangements. nih.govgoogle.com For instance, the synthesis of chiral intermediates for pharmaceuticals or agrochemicals using pinane-derived auxiliaries could be made more efficient and scalable through flow chemistry. nih.govnih.gov The development of immobilized catalysts or reagents within microreactors, including those derived from or incorporating the pinane scaffold, will be a crucial aspect of this research, as it facilitates product purification and catalyst recycling. rsc.org
Table 2: Potential Advantages of Flow Chemistry for Pinane-Based Syntheses
| Feature | Benefit in Pinane Chemistry |
|---|---|
| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing side products. |
| Precise Control of Residence Time | Optimization of reaction conditions for higher yields and selectivity. |
| Increased Safety | Handling of hazardous reagents and intermediates in small volumes. |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |
The ability to perform multi-step syntheses in a continuous, "telescoped" manner without isolating intermediates is another significant advantage of flow chemistry. rsc.orgrsc.org This approach could be applied to the synthesis of complex molecules starting from this compound, reducing reaction times and minimizing waste.
Exploration of Pinane Scaffolds in Materials Science Applications
The unique chiral and rigid structure of this compound makes it an attractive building block for the development of novel materials with tailored properties. The field of materials science is increasingly looking towards incorporating chirality into polymers and other materials to induce unique optical, electronic, and mechanical properties. mdpi.comaps.org
Future research in this area will likely explore the synthesis of polymers and liquid crystals incorporating the pinane scaffold. For example, pinane-based monomers could be polymerized to create chiral polymers with high thermal stability and specific chiroptical properties. researchgate.net These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and as components in optical devices. The development of chiral functional materials from natural chiral compounds like pinane is a growing area of interest. researchgate.net
Another emerging avenue is the use of pinane derivatives in the formation of self-assembled monolayers and supramolecular structures. The defined stereochemistry of the pinane unit can direct the formation of ordered, chiral assemblies on surfaces, which could have applications in sensing, electronics, and catalysis. The transfer of chirality from the molecular level to the macroscopic properties of a material is a key goal in this field.
Table 3: Potential Applications of Pinane-Based Materials
| Material Type | Potential Application | Key Property Conferred by Pinane |
|---|---|---|
| Chiral Polymers | Chiral stationary phases for chromatography | Enantioselective recognition |
| Liquid Crystals | Optical displays, sensors | Chiroptical response |
| Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, enantioselective separations | Chiral pores and channels |
The incorporation of pinane scaffolds into metal-organic frameworks (MOFs) is another promising direction. The chirality of the pinane-based linkers could lead to the formation of MOFs with chiral pores, which could be utilized for enantioselective separations or as heterogeneous asymmetric catalysts.
Advanced Catalyst Design Utilizing this compound as a Chiral Platform
The pinane scaffold has a long and successful history in the design of chiral ligands and catalysts for asymmetric synthesis. mdpi.comresearchgate.netacs.org However, there is still significant room for innovation and improvement in this area. Future research will focus on the design of more advanced and efficient catalysts based on the this compound framework. researchgate.netethz.ch
One area of active development is the synthesis of novel phosphine-nitrogen (P-N) ligands derived from pinane. mdpi.com These ligands have shown great promise in a variety of metal-catalyzed asymmetric reactions, including hydrogenations and C-C bond-forming reactions. nih.gov The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity for specific substrates. The development of new generations of palladium, platinum, and rhodium catalysts with pinane-based ligands is an ongoing effort. rsc.orgtaylorfrancis.comrsc.orgnrel.gov
The use of computational methods, including machine learning and quantum mechanics, is expected to play an increasingly important role in the rational design of new pinane-based catalysts. researchgate.net These tools can help to predict the performance of new ligand designs and accelerate the discovery of catalysts with improved activity and selectivity.
Table 4: Emerging Trends in Pinane-Based Catalyst Design
| Catalyst Class | Target Reactions | Key Design Feature |
|---|---|---|
| Bidentate P,N-Ligands | Asymmetric hydrogenation, allylic alkylation | Tunable steric and electronic properties |
| Tridentate Ligands | Enantioselective addition to carbonyls | Enhanced coordination to the metal center |
| Organoborane Reagents | Asymmetric reduction of ketones | High stereochemical control |
Furthermore, the development of robust and recyclable pinane-based catalysts is a key goal for sustainable chemistry. This includes the immobilization of pinane-derived catalysts on solid supports for use in continuous flow reactors and to simplify product purification. The inherent chirality of the pinane backbone is a critical feature in the design of drugs and the development of chiral compounds. nih.gov
Q & A
Q. Methodological Answer :
- Systematic Meta-Analysis : Compile raw data from primary sources, noting measurement conditions (e.g., pressure, purity). Use statistical tools (ANOVA) to identify outliers .
- Reproducibility Tests : Replicate key experiments under controlled conditions (e.g., ASTM standards for vapor pressure measurements) .
- Instrument Calibration Review : Assess whether discrepancies arise from column selectivity in GC or detector sensitivity in mass spectrometry .
Basic: What experimental designs are optimal for studying the reactivity of this compound in oxidation reactions?
Q. Methodological Answer :
- Controlled Variable Testing : Use a fractional factorial design to isolate variables (e.g., temperature, catalyst loading, solvent polarity).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group formation during oxidation .
- Control Experiments : Compare with racemic pinane to distinguish stereospecific effects .
Advanced: How can computational models (e.g., DFT, MD simulations) complement experimental studies on this compound’s conformational stability?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for chair-boat transitions in the bicyclic structure (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., hexane vs. ethanol) to predict solubility and aggregation behavior .
- Validation : Cross-reference computational results with experimental crystallography or neutron scattering data .
Basic: What are the key considerations for validating analytical methods (e.g., HPLC, GC-MS) specific to this compound quantification?
Q. Methodological Answer :
- Linearity and Range : Calibrate using 5–7 concentration points (e.g., 0.1–10 mg/mL) with R ≥ 0.995 .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (e.g., S/N ≥ 3 for trace analysis in environmental samples) .
- Matrix Effects : Test recovery rates in complex mixtures (e.g., plant extracts) using spiked samples .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate the metabolic pathways of this compound in biological systems?
Q. Methodological Answer :
- Tracer Studies : Synthesize C-labeled pinane at the bridgehead carbon to track biodegradation products via LC-MS/MS .
- Kinetic Isotope Effects (KIE) : Compare / in enzyme-catalyzed reactions to identify rate-limiting steps .
- Data Interpretation : Use metabolic flux analysis software (e.g., INCA) to model pathway dominance .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Q. Methodological Answer :
- Detailed Procedural Documentation : Specify catalyst batches, solvent drying methods, and reaction timelines .
- Peer Validation : Share protocols with collaborators for independent replication; publish raw data in supplementary materials .
- Error Reporting : Quantify and disclose yield variations (±5%) due to ambient humidity or oxygen sensitivity .
Advanced: How can researchers address conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?
Q. Methodological Answer :
- Dose-Response Curves : Re-evaluate EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to isolate target pathways (e.g., ROS signaling) .
- Meta-Analysis : Apply PRISMA guidelines to compare published datasets, adjusting for methodological biases (e.g., MTT assay vs. flow cytometry) .
Key Considerations for Rigorous Research Design:
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- Data Transparency : Archive raw datasets and analysis scripts in repositories like Zenodo or Figshare .
- Ethical Compliance : Disclose conflicts of interest and adhere to chemical safety protocols (e.g., fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
